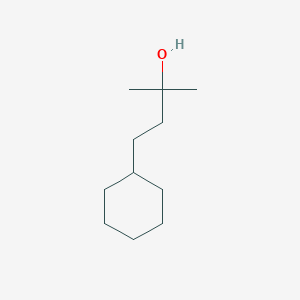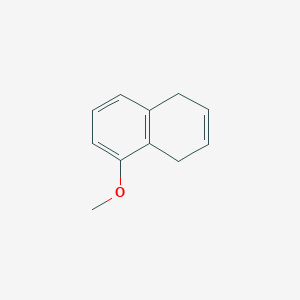
5-Methoxy-1,4-dihydronaphthalene
Vue d'ensemble
Description
5-Methoxy-1,4-dihydronaphthalene is an organic compound with the molecular formula C11H12O and a molecular weight of 160.21 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-1,4-dihydronaphthalene consists of 11 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .Applications De Recherche Scientifique
Synthesis and Biological Activity
5-Methoxy-1,4-dihydronaphthalene and its derivatives have been explored for their synthetic routes and biological activities. Öztaşkın et al. (2011) developed an alternative synthesis of a dopaminergic compound from 2-naphthoic acid which can be biologically active (Öztaşkın, Göksu, & SeÇen, 2011). Voets et al. (2006) synthesized and evaluated heteroaryl-substituted dihydronaphthalenes and indenes, discovering potent inhibitors of aldosterone synthase, suggesting potential therapeutic applications for conditions like congestive heart failure and myocardial fibrosis (Voets et al., 2006).
Chemical Synthesis and Optimization
The molecule has been a subject of various chemical synthesis and optimization studies. Jia and Thibblin (2001) explored acid-catalyzed solvolytic elimination of allylic ethers and alcohols (Jia & Thibblin, 2001). Mo and Lee (2010) developed a platinum-catalyzed method for synthesizing 1,4-dihydronaphthalenes, demonstrating the molecule's versatility in chemical synthesis (Mo & Lee, 2010).
Cytotoxicity and Anticancer Research
In the field of anticancer research, compounds derived from 5-Methoxy-1,4-dihydronaphthalene have been investigated for their cytotoxic properties. Ravichandiran et al. (2019) reported on the synthesis and biological evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, showing significant cytotoxic activity against various cancer cell lines (Ravichandiran et al., 2019). Ahmed et al. (2020) synthesized a series of dihydronaphthalene derivatives demonstrating potent cytotoxic activities against human cancer cells, particularly MCF-7 cells (Ahmed et al., 2020).
Catalysis and Synthetic Methodologies
Research has also focused on exploring 5-Methoxy-1,4-dihydronaphthalene for its potential in catalysis and novel synthetic methodologies. For instance, Farkas et al. (2013) worked on the aminocarbonylation of iodoalkene substrates using palladium catalysts, showcasing the molecule's utility in catalytic processes (Farkas et al., 2013).
Structural and Interaction Studies
The structure and interaction properties of 5-Methoxy-1,4-dihydronaphthalene derivatives have been a subject of investigation. Gouda et al. (2022) conducted a detailed study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, including its structure, Hirshfeld surface analysis, 3D energy framework approach, and DFT calculation, emphasizing the molecule's significance in structural chemistry (Gouda et al., 2022).
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . Skin contact should be avoided and contaminated clothing should be removed immediately . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is also recommended to use personal protective equipment and ensure adequate ventilation .
Propriétés
IUPAC Name |
5-methoxy-1,4-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-4,6,8H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMHLJCHQKQLEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568707 | |
| Record name | 5-Methoxy-1,4-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,4-dihydronaphthalene | |
CAS RN |
36230-47-4 | |
| Record name | 5-Methoxy-1,4-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

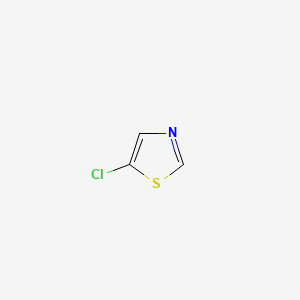
![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)
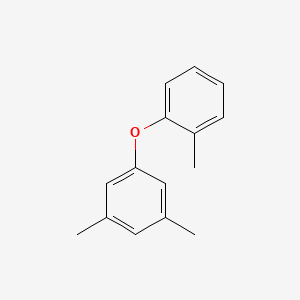
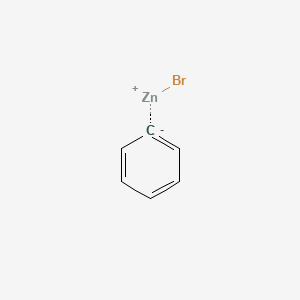
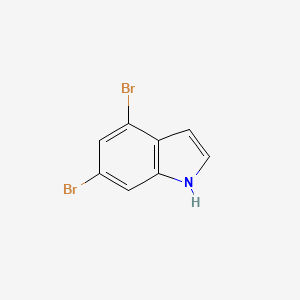
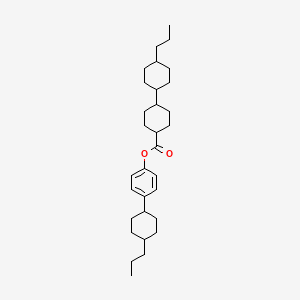
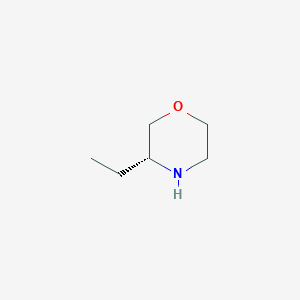
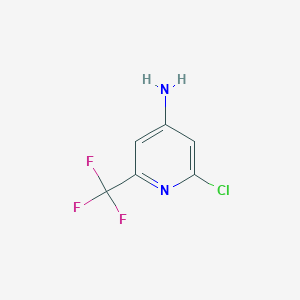
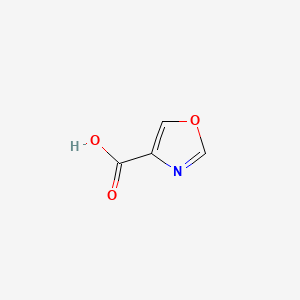
![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)
![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)
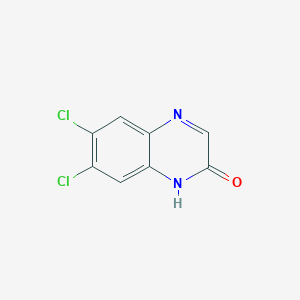
![2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)
